Product packaging for Merocyanine-rhodanine(Cat. No.:CAS No. 68107-18-6)

Merocyanine-rhodanine

Cat. No.: B1261987
CAS No.: 68107-18-6
M. Wt: 484.6 g/mol
InChI Key: FAXPCTRHXLEEBC-IVLCTAEISA-M
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Description

Merocyanine-rhodanine dyes are a class of functional compounds that combine the strong electron-accepting properties of the rhodanine heterocycle with the donor-acceptor architecture of merocyanines . This structure results in molecules with intense absorption in the blue to visible light region, typically between 379 and 483 nm, making them particularly valuable for optical recording technologies compatible with blue diode lasers . Their photophysical properties are highly tunable based on the specific donor and acceptor groups, and they exhibit significant sensitivity to their local environment . In biomedical research, merocyanine-based fluorophores are prized for live-cell imaging applications due to their brightness, long excitation and emission wavelengths, and capacity to exhibit detectable fluorescence changes—such as intensity shifts or wavelength shifts—upon binding to specific biological targets like proteins or membranes . Certain derivatives have also shown promise in the field of neurodegenerative disease research, where their fluorescence response can be used to study protein aggregates like those of tau and α-synuclein . Furthermore, some rhodanine-based compounds are investigated for their chemotherapeutic potential, with mechanisms that may involve photogeneration of cytotoxic species or local thermal disruption of cell membranes upon light activation . These dyes are research tools for studying dynamic processes in materials science and biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N2NaO4S3 B1261987 Merocyanine-rhodanine CAS No. 68107-18-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68107-18-6

Molecular Formula

C21H21N2NaO4S3

Molecular Weight

484.6 g/mol

IUPAC Name

sodium;3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonate

InChI

InChI=1S/C21H22N2O4S3.Na/c1-2-23-20(24)19(29-21(23)28)11-6-3-8-16-12-14-22(13-7-15-30(25,26)27)18-10-5-4-9-17(16)18;/h3-6,8-12,14H,2,7,13,15H2,1H3,(H,25,26,27);/q;+1/p-1/b6-3+,16-8-,19-11-;

InChI Key

FAXPCTRHXLEEBC-IVLCTAEISA-M

SMILES

CCN1C(=O)C(=CC=CC=C2C=CN(C3=CC=CC=C23)CCCS(=O)(=O)[O-])SC1=S.[Na+]

Isomeric SMILES

CCN1C(=O)/C(=C/C=C/C=C\2/C=CN(C3=CC=CC=C23)CCCS(=O)(=O)[O-])/SC1=S.[Na+]

Canonical SMILES

CCN1C(=O)C(=CC=CC=C2C=CN(C3=CC=CC=C23)CCCS(=O)(=O)[O-])SC1=S.[Na+]

Synonyms

5-((1-gamma-sodium sulfopropyl-4(1H)-quinolylidene)-2-butenylidene)-3-ethylrhodanine
merocyanine-rhodanine
NK-2495

Origin of Product

United States

Synthetic Methodologies for Merocyanine Rhodanine Derivatives

Knoevenagel Condensation Approaches to Merocyanine-Rhodanine Synthesis

The Knoevenagel condensation is a cornerstone reaction for the synthesis of this compound derivatives. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as rhodanine (B49660) or its derivatives, in the presence of a basic catalyst. isaacpub.orgmdpi.com The versatility of this method allows for the introduction of a wide array of substituents, enabling the fine-tuning of the final dye's properties.

Synthesis from Phenothiazinyl Aldehydes and Rhodanine-N-Acetic Acid

A prominent application of the Knoevenagel condensation in this context is the reaction between phenothiazinyl aldehydes and rhodanine-N-acetic acid. acs.orgnih.govacs.orgresearchgate.net This approach yields phenothiazinyl rhodanylidene acetic acid merocyanine (B1260669) dyes, which have shown promise as chromophores in DSSCs. acs.orgnih.gov The synthesis generally proceeds with good to excellent yields. acs.orgacs.orgresearchgate.net The reaction conditions can be tailored, and various catalysts, such as ammonium (B1175870) acetate (B1210297), can be employed. sid.ir The presence of the carboxylic acid group on the rhodanine moiety is particularly important for anchoring the dye to the surface of semiconductor materials like TiO2 in solar cell applications.

A study by Meyer et al. demonstrated the synthesis of a series of phenothiazinyl rhodanylidene acetic acid merocyanine dyes with varying substitution patterns on the peripheral benzene (B151609) ring. The condensation of the corresponding phenothiazinyl aldehydes with rhodanine-N-acetic acid resulted in good to excellent yields. acs.orgacs.org

Reactant 1Reactant 2Catalyst/SolventProductYieldReference
Phenothiazinyl aldehydesRhodanine-N-acetic acidAmmonium acetate / Acetic acidPhenothiazinyl rhodanylidene acetic acid merocyaninesGood to Excellent acs.orgacs.org
Aromatic aldehydesRhodanine2-hydroxy ethylammonium (B1618946) acetate5-Arylidene rhodanine derivativesHigh isaacpub.org
Aromatic aldehydesRhodanineAlum / Water (Microwave)5-ArylidenerhodaninesExcellent derpharmachemica.com

Utilization of Anilinomethylene Derivatives of Rhodanine

An alternative synthetic route involves the use of anilinomethylene derivatives of rhodanine. These intermediates can react with methyl quaternary salts of nitrogen heterocycles. vdoc.pubresearchgate.net However, a notable outcome of this reaction can be the substitution of the aniline (B41778) residue by piperidine, if present as a catalyst, leading to a different product than the intended merocyanine. This highlights the careful consideration of reaction conditions and reagents required. vdoc.pubresearchgate.net Despite this, merocyanine dyes based on rhodanine can still be prepared from anilinomethylene derivatives in acetic acid with the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net Acetanilidomethylene-substituted heterocycles are also versatile synthons for preparing merocyanine dyes based on rhodanine. researchgate.net

Microwave-Assisted Synthetic Protocols for Rhodanine Derivatives

To enhance reaction efficiency and align with green chemistry principles, microwave-assisted synthesis has emerged as a powerful tool for preparing rhodanine derivatives. derpharmachemica.comrsc.orgresearchgate.netnih.gov This method often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. derpharmachemica.comnih.gov

For instance, an efficient one-pot synthesis of 5-arylidenerhodanines has been achieved through the Knoevenagel condensation of aromatic aldehydes with rhodanine using alum as a catalyst in water under microwave irradiation. derpharmachemica.com This protocol is noted for its excellent product yields and simple work-up. derpharmachemica.com Another study reported the rapid and efficient synthesis of rhodanine derivatives via microwave-assisted Knoevenagel condensation, highlighting the advantages of this technology in accelerating organic reactions. rsc.orgresearchgate.net The synthesis of novel (Z)-5-(2-(1H-indol-3-yl)-2-oxoethylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives has also been successfully accomplished using microwave irradiation, resulting in good to excellent yields in a short reaction time of 15 minutes. nih.gov

Rational Design and Diversification Strategies for this compound Chromophores

The performance of this compound dyes is intrinsically linked to their molecular structure. Therefore, rational design and strategic diversification of the chromophore are essential for developing materials with tailored properties for specific applications.

Structural Modification at the Rhodanine Moiety

Modifications at the rhodanine moiety offer a direct way to influence the electronic and physical properties of the resulting dye. The nitrogen atom of the rhodanine ring is a key position for functionalization. rsc.org For example, introducing a carboxymethyl group at the N-3 position of the rhodanine ring has been shown to enhance the antibacterial activity of certain derivatives. rsc.org This modification can also serve as an anchoring group in DSSCs.

Furthermore, the exocyclic double bond created during the Knoevenagel condensation is a site for potential isomerization. The polarity of the solvent can influence the equilibrium between different molecular isomers of rhodanine derivatives of merocyanine dyes. grafiati.com The structure of the aryl group attached to the rhodanine moiety can also impact the dye's affinity for different fibers in dyeing applications. niscpr.res.in

Modification SiteIntroduced GroupEffectReference
N-3 position of rhodanineCarboxymethyl groupEnhanced antibacterial activity, anchoring group rsc.org
Aryl group on rhodanineVaried substituentsAffects dyeing affinity niscpr.res.in
Rhodanine ringAlkyl-substitution at nitrogen atomPrevents isomerization in nonpolar solvents grafiati.com

Design of Donor-π-Acceptor (D-π-A) Architectures in this compound

The Donor-π-Acceptor (D-π-A) architecture is a fundamental design principle for organic chromophores used in optoelectronics. nih.govnih.govacs.org In this framework, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a crucial process for applications like DSSCs. nih.gov

In the context of this compound dyes, the rhodanine moiety typically functions as the electron acceptor. sid.irmdpi.com The donor part can be varied with different electron-rich units like phenothiazine, carbazole, or iminodibenzyl. acs.orgacs.orgsid.ir The π-bridge can also be modified to tune the electronic communication between the donor and acceptor. The choice of the donor and the π-spacer significantly influences the HOMO and LUMO energy levels, the absorption spectrum, and ultimately, the efficiency of the dye in a solar cell. sid.irmdpi.com For instance, phenothiazine-based D-π-A dyes with a rhodanine acceptor have been synthesized and investigated for their potential in DSSCs. acs.orgacs.org The introduction of different donor groups allows for the tuning of the dye's oxidation potential and absorption characteristics. acs.orgacs.org

Influence of Bridging Polymethine Chain Length and Substituent Effects on this compound Properties

The photophysical and electronic properties of this compound dyes are not static; they can be precisely tuned by strategic modifications to their molecular structure. Two of the most powerful tools for this fine-tuning are the alteration of the polymethine bridge length and the introduction of various substituent groups onto the aromatic donor or heterocyclic acceptor moieties. These modifications directly influence the dye's electron distribution, energy levels, and ultimately, its absorption and emission characteristics. researchgate.netnih.gov

Influence of Polymethine Chain Length

The polymethine chain acts as a π-conjugated bridge connecting the electron-donating and electron-accepting ends of the molecule. The length of this bridge is a critical determinant of the dye's absorption spectrum. researchgate.net As the length of the conjugated polymethine chain increases, a distinct bathochromic (red) shift in the maximum absorption wavelength (λmax) is observed. rsc.org This phenomenon is a well-established principle in dye chemistry, where each additional vinylene unit (–CH=CH–) in the chain extends the π-system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgscience.gov

Research on merocyanines derived from 1,3-diphenyl-2,3-dihydro-1H-benzimidazole demonstrates this trend clearly. As the number of methine groups increases from di- to tetra- to hexamethine, the electronic structure of the ground state becomes more polyene-like, while the excited state approaches an ideal polymethine (cyanine) state. nih.gov This structural shift with increasing chain length not only results in red-shifted absorption but also leads to a significant increase in fluorescence quantum yields and a decrease in the Stokes shift for the longer vinylogues. nih.gov

The following table illustrates the effect of increasing the polymethine chain length on the absorption maximum for a series of analogous merocyanine dyes.

Dye SeriesNumber of Methine Groups (n)Polymethine Chain TypeTypical λmax Shift
Merocyanine Vinylogues1DimethineShorter Wavelength
Merocyanine Vinylogues2TetramethineIntermediate Wavelength
Merocyanine Vinylogues3HexamethineLonger Wavelength

Note: Specific λmax values are highly dependent on the specific donor/acceptor pair and solvent used. The table demonstrates the general trend.

Influence of Substituent Effects

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a versatile strategy for modulating the electronic properties of this compound dyes. nih.govstudypug.com

Electron-Donating Groups (EDGs): When attached to the electron-donor portion of the merocyanine molecule, EDGs such as amino (–NR₂), alkoxy (–OR), or alkyl (–R) groups increase the electron density of the π-system. studypug.comacs.org This elevation of the HOMO energy level reduces the HOMO-LUMO energy gap, typically resulting in a bathochromic shift of the absorption band. acs.org For instance, studies on phenothiazinyl rhodanylidene acetic acid dyes showed that incorporating electron-releasing substituents led to an appreciable lowering of the oxidation potential and a red shift in absorption. acs.org The strength of the donating group is also a factor; a dimethylamino (–NMe₂) group generally produces a more significant red-shift than a methoxy (B1213986) (–OMe) or hydroxyl (–OH) group. p2infohouse.org

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs like nitro (–NO₂) or cyano (–CN) groups to the acceptor (rhodanine) moiety can enhance its electron-accepting character. studypug.comsci-hub.se This modification primarily stabilizes (lowers) the LUMO energy level, which can also narrow the energy gap and influence the absorption spectrum. sci-hub.se Furthermore, substituents on the rhodanine ring itself, such as at the N-3 position, are critically important. The presence of a hydrogen or a carboxylic acid group at N-3 is often associated with higher biological or functional activity compared to alkyl or aryl groups, which can diminish it. rsc.org This is attributed to the ability of groups like carboxylic acid to form key hydrogen bonds. rsc.org

The table below presents research findings on how different substituents affect the photophysical properties of this compound derivatives.

Base CompoundSubstituent GroupPosition of SubstitutionEffect on PropertyObserved λmax (nm)Reference
Phenothiazinyl rhodanylidene acetic acid-H (none)Donor RingReference- acs.org
Phenothiazinyl rhodanylidene acetic acid-OCH₃Donor RingBathochromic Shift- acs.org
1-methyl-4-[(oxocyclohexadienylidene)ethylidene]-1,4-dihydropyridine (MOED)-O⁻Donor RingReference (Blue in Pyridine)~600 p2infohouse.org
MOED Analogue-NMe₂Donor RingHypsochromic Shift (Yellow/Orange)~480 p2infohouse.org
Spirobenzopyran (merocyanine form)-OCH₃ (EDG)8'-positionIncreased ring-opening rate- rsc.org
Spirobenzopyran (merocyanine form)-NO₂ (EWG)6'-positionDecreased ring-opening rate- rsc.org

Note: λmax values are solvent-dependent. The data is for comparative purposes within each study.

Advanced Spectroscopic and Optoelectronic Characterization of Merocyanine Rhodanine Compounds

Electronic Absorption and Emission Spectroscopy of Merocyanine-Rhodanine Systems

Electronic absorption and emission spectroscopy are fundamental tools for characterizing the interaction of this compound dyes with light. These techniques reveal information about the electronic transitions within the molecule, the influence of the solvent and aggregation on these transitions, and the efficiency of light emission.

UV-Visible Absorption Spectral Analysis

The UV-Visible absorption spectra of this compound derivatives are characterized by strong absorption bands in the visible region, which are attributed to π-π* electronic transitions. rsc.org The position and shape of these absorption bands are highly sensitive to the molecular structure and the surrounding environment.

A key feature of many merocyanine (B1260669) dyes is solvatochromism , the change in the color of a solution with a change in solvent polarity. rsc.orgrsc.org This phenomenon arises from the difference in the dipole moment between the ground and excited states of the dye molecule. This compound dyes can exhibit:

Positive solvatochromism (bathochromic shift): The absorption maximum shifts to longer wavelengths (red-shift) as the solvent polarity increases. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. mdpi.comnih.gov

Negative solvatochromism (hypsochromic shift): The absorption maximum shifts to shorter wavelengths (blue-shift) with increasing solvent polarity. This suggests the ground state is more polar than the excited state. mdpi.com

Reverse or inverted solvatochromism: A change from a positive to a negative solvatochromic effect is observed at a certain solvent polarity. mdpi.com

The solvent can influence the geometry of the molecule, causing a shift from a "quinonoid" to a more "benzenoid" structure, which in turn affects the absorption spectrum. rsc.org

Aggregation of dye molecules in solution can also significantly alter the absorption spectrum. Depending on the arrangement of the molecules, two main types of aggregates can form:

H-aggregates (hypsochromically shifted): These aggregates exhibit a blue-shifted absorption band compared to the monomer and are typically formed by a parallel or "card-pack" arrangement of the dye molecules. acs.org

J-aggregates (bathochromically shifted): These aggregates show a red-shifted, narrow, and intense absorption band, resulting from a head-to-tail arrangement of the molecules. acs.org

The formation of these aggregates can be influenced by factors such as concentration, solvent, and the presence of specific surfaces or templates. acs.orgresearchgate.net For example, on mesoporous TiO2 films, merocyanine dyes can form both H- and J-aggregates, and the type of aggregate can be controlled by the solvent environment. acs.org

Table 1: UV-Visible Absorption Data for Selected this compound Derivatives

Compound/SystemSolvent/MediumAbsorption Max (λmax, nm)Observations
Merocyanine Dye (DCBT)Methylcyclohexane (MCH)534Positive solvatochromism observed with increasing solvent polarity. nih.gov
Merocyanine Dye (DCBT)Dimethyl sulfoxide (B87167) (DMSO)576Significant red-shift compared to MCH, indicating a more polar excited state. nih.gov
Phenothiazinyl rhodanylidene merocyaninesVarious-Electron-releasing substituents lead to a bathochromic shift of the absorption band. researchgate.netfigshare.comnih.gov
Merocyanine dye aggregates on TiO2Porous filmRed-shifted bandsFormation of J-aggregates. acs.org
Merocyanine dye aggregates on Al2O3/ZrO2Porous filmBlue-shifted bandFormation of H-aggregates. acs.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy provides information about the emissive properties of this compound dyes. Upon excitation, these molecules can relax to the ground state by emitting a photon, and the efficiency of this process is quantified by the fluorescence quantum yield (Φf) . firsthope.co.in

The fluorescence quantum yield is influenced by several factors, including:

Molecular Structure: Rigid structures and the presence of electron-donating groups can enhance fluorescence. firsthope.co.in

Solvent Polarity and Viscosity: Increasing solvent polarity can lead to a larger Stokes shift (the difference between the absorption and emission maxima) and can affect the quantum yield. nih.gov Higher viscosity can reduce non-radiative decay pathways, leading to increased fluorescence. firsthope.co.innih.gov

Temperature: Higher temperatures generally decrease fluorescence intensity due to increased molecular collisions and non-radiative decay. firsthope.co.in

For some merocyanine dyes, the fluorescence quantum yield increases in more polar solvents, a trend that is opposite to the energy gap law. nih.govrsc.org This behavior has been attributed to the presence of an activation energy barrier to a conical intersection, which is a point where the potential energy surfaces of the ground and excited states cross. nih.govd-nb.info Polar solvents can increase this barrier, thus favoring fluorescence over non-radiative decay pathways like photoisomerization. nih.govrsc.org

Table 2: Fluorescence Quantum Yields for Selected this compound Systems

Compound/SystemSolvent/MediumFluorescence Quantum Yield (Φf)Key Findings
Merocyanine 540Methanol0.14Quantum yield increases with increasing medium viscosity. nih.gov
Merocyanine 540Dipalmitoylphosphatidylcholine vesicles0.61A highly viscous environment prevents photoisomerization and internal conversion, leading to higher fluorescence. nih.gov
Phenothiazinyl rhodanylidene merocyaninesVarious-Electron-releasing substituents lead to a minimization of the emission quantum yield. researchgate.netnih.govacs.org
Merocyanine Dye (DCBT)VariousVaries with solvent polarityThe trend in quantum yield is opposite to the energy gap law, suggesting a solvent-sensitive activation barrier to a conical intersection. nih.govrsc.orgd-nb.info

This table is interactive. You can sort and filter the data by clicking on the column headers.

Time-Resolved Spectroscopic Investigations (e.g., Laser Flash Photolysis)

Time-resolved spectroscopic techniques, such as laser flash photolysis, are employed to study the transient species and fast dynamic processes that occur after photoexcitation. nih.govnih.gov These methods provide insights into the lifetimes of excited states, intersystem crossing to the triplet state, and photoisomerization pathways. nih.govnih.govacs.org

Laser flash photolysis experiments have shown that for some merocyanine derivatives, the triplet state plays a significant role in their photochemistry. nih.govnih.gov For instance, the introduction of a heavy atom like selenium in place of sulfur can significantly increase the triplet state quantum yield and singlet oxygen sensitization, while decreasing fluorescence. nih.gov This suggests that intersystem crossing becomes a more dominant deactivation pathway. nih.gov

These studies have also been crucial in understanding photoisomerization, a common deactivation pathway for many merocyanine dyes. nih.govacs.org Time-resolved fluorescence and transient absorption measurements have confirmed the formation of photoisomers, particularly in nonpolar solvents. rsc.orgd-nb.info

Electrochemical Characterization of this compound Derivatives

Electrochemical methods are vital for determining the redox properties of this compound compounds, which are crucial for their application in electronic devices such as dye-sensitized solar cells (DSSCs). diva-portal.org

Cyclic Voltammetry for Redox Potential Analysis

Cyclic voltammetry (CV) is a widely used electrochemical technique to measure the oxidation and reduction potentials of molecules. researchgate.netnih.gov From these potentials, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. diva-portal.orgresearchgate.net

The HOMO level is related to the oxidation potential and represents the energy required to remove an electron from the molecule. The LUMO level is related to the reduction potential and indicates the energy released when an electron is added. The HOMO-LUMO gap is a critical parameter that determines the electronic absorption properties and the suitability of the dye for applications like DSSCs. diva-portal.org

For this compound dyes used in DSSCs, the HOMO level should be more positive than the redox potential of the electrolyte to ensure efficient regeneration of the dye after electron injection. diva-portal.org The LUMO level should be more negative than the conduction band edge of the semiconductor (e.g., TiO2) to facilitate electron injection. diva-portal.org

Studies have shown that the redox potentials, and thus the HOMO and LUMO energy levels, of this compound derivatives can be tuned by modifying their molecular structure. For example, introducing electron-releasing substituents can lower the oxidation potential (raise the HOMO level). researchgate.netnih.gov The choice of the acceptor group, such as rhodanine-3-acetic acid, also significantly influences the HOMO and LUMO energy levels. diva-portal.org

Table 3: Electrochemical Data for Selected this compound Derivatives

Compound TypeKey Structural FeatureEffect on Redox PotentialImpact on HOMO/LUMO
Phenothiazinyl rhodanylidene merocyaninesElectron-releasing substituentsLowered oxidation potentialRaises HOMO level. researchgate.netnih.gov
Merocyanine dyes for DSSCsRhodanine-3-acetic acid acceptorDecreases HOMO-LUMO gapTunes energy levels for better alignment with electrolyte and semiconductor. diva-portal.org
Various merocyanine dyesPolymethine chain lengthAffects redox potentialsModulates HOMO and LUMO energies. researchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of this compound compounds, including the identification of different isomers. chemrxiv.orgnih.gov Both ¹H and ¹³C NMR provide valuable information about the connectivity of atoms and the electronic environment within the molecule. researchgate.netrsc.org

NMR spectroscopy is particularly useful for distinguishing between stereoisomers, such as cis and trans isomers, which can have distinct photophysical properties. nih.govmagritek.com The coupling constants between vicinal protons across a double bond, for example, are typically different for cis and trans configurations, allowing for their unambiguous assignment. magritek.com Two-dimensional (2D) NMR techniques like COSY, HSQC, HMBC, and NOESY are powerful methods for establishing the complete connectivity and spatial arrangement of atoms in complex this compound structures. nih.gov

In some cases, the concentration of the dye in polar solvents can influence the equilibrium between different molecular forms, which can be observed as changes in the NMR spectrum. researchgate.net This has been attributed to isomerization facilitated by the increased mobility of protons in a polar environment. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Bonding Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the vibrational modes of molecules. nih.govnih.gov By analyzing the absorption of infrared radiation at specific wavenumbers, detailed information about the chemical bonding and molecular structure of this compound compounds can be obtained. nih.govacenet.edu

The FTIR spectrum of a molecule reveals a unique pattern of absorption bands, often referred to as a molecular fingerprint, where each band corresponds to a specific vibrational motion, such as stretching or bending of chemical bonds. redalyc.orgscirp.org In the context of this compound derivatives, FTIR spectroscopy is instrumental in confirming the presence of key functional groups and understanding the effects of structural modifications on the vibrational properties of the molecule. nih.govresearchgate.net

Key vibrational modes observed in the FTIR spectra of rhodanine (B49660) and its derivatives include those associated with NH, CH2, and CH3 groups. For instance, the cis amide I mode of rhodanine is typically observed at approximately 1713 cm⁻¹ and 1779 cm⁻¹. researchgate.net The thioamide II and III modes are also characteristic and appear at distinct wavenumbers for rhodanine and its substituted forms. researchgate.net

In a study of a specific merocyanine dye (3-caboxymethyl-5-[2-(3-octadecyl-benzothiazolin-2-ylidene)ethylidene]rhodanine), in-situ external infrared reflection absorption spectroscopy revealed shifts in IR bands upon temperature changes, indicating a thermochromic phase transition. acs.org Specifically, bands at 1177 and 1126 cm⁻¹ shifted to 1188 and 1146 cm⁻¹, respectively, with increasing temperature. acs.org Ab initio calculations assigned these bands to vibrational modes of the carboxymethyl group coupled with the thioketone group of the rhodanine ring, the conjugated backbone, and the benzothiazole (B30560) group. acs.org These spectral shifts were correlated with changes in the interaction between the dye and metal ions in the subphase. acs.org

The table below summarizes characteristic FTIR absorption bands for functional groups relevant to this compound compounds. The precise position of these bands can be influenced by the molecular environment and intermolecular interactions. mdpi.comnih.gov

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Amide (N-H)Stretching3225 - 3280 scirp.org
Methylene (B1212753) (C-H)Asymmetric Stretching~2920 redalyc.org
Methyl (C-H)Symmetric Stretching~2850 redalyc.org
Carbonyl (C=O)Stretching1700 - 1779 scirp.orgresearchgate.net
Amide I (C=O)Stretching1620 - 1700 scirp.org
Amide II (N-H bend, C-N stretch)Bending/Stretching1500 - 1600 scirp.org
Methylene (CH₂)Scissoring~1465 redalyc.org
Thioamide II1107 - 1187 researchgate.net
Thioamide III983 - 1083 researchgate.net

This table provides generalized ranges. Specific peak positions can vary based on the complete molecular structure and its environment.

Advanced Morphological and Solid-State Optical Characterization of this compound Materials

The performance of this compound compounds in optoelectronic devices is not only dependent on their molecular properties but also heavily influenced by their solid-state morphology and optical characteristics in thin films. rsc.org

Spectrophotometric Reflectance and Optical Constants of Thin Films

The optical properties of this compound thin films can be thoroughly investigated using techniques like spectrophotometric reflectance and variable angle spectroscopic ellipsometry. rsc.orgomtsolutions.com These methods allow for the determination of key optical constants, namely the refractive index (n) and the extinction coefficient (k), as a function of wavelength. refractiveindex.infojyu.fi

The refractive index describes how light propagates through the material, while the extinction coefficient quantifies the amount of light absorbed at a particular wavelength. refractiveindex.info These parameters are crucial for designing and optimizing optical and optoelectronic devices. jyu.fi

Studies on merocyanine dye thin films have shown that thermal annealing can significantly alter their optical properties by tuning the degree of molecular aggregation. rsc.org This aggregation can lead to substantial spectral shifts and an increase in charge carrier mobility by orders of magnitude. rsc.org For instance, in one study, aggregated molecules were found to orient in an upright, standing configuration relative to the substrate, which is beneficial for lateral charge transport. rsc.org

The following table illustrates hypothetical optical constants for a this compound thin film at a specific wavelength. The actual values are highly dependent on the specific molecular structure, film thickness, and deposition conditions. pensoft.net

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
5501.850.50
6001.780.25
6501.750.10

This is an illustrative table. Actual data would be obtained from experimental measurements.

Electron Energy-Loss Spectroscopy (EELS) and Raman Spectroscopy for Material Characterization

Electron Energy-Loss Spectroscopy (EELS) is a powerful technique that provides information about elemental composition, chemical bonding, and electronic properties at the nanoscale. wikipedia.orgnih.gov In EELS, a beam of electrons is passed through a thin sample, and the energy lost by the electrons as they interact with the material is measured. wikipedia.org This energy loss is characteristic of the atoms and bonding environments present. wikipedia.orgdectris.com EELS can be divided into low-loss and core-loss spectroscopy. Low-loss EELS probes valence electron excitations, such as plasmons and interband transitions, while core-loss EELS provides information similar to X-ray absorption spectroscopy, allowing for elemental identification and analysis of unoccupied electronic states. wikipedia.orgarxiv.org

Raman Spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. researchgate.netpolco.com.co It relies on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. nih.gov These energy shifts are unique to the specific molecular bonds and symmetries within the material, providing a structural fingerprint. spectroscopyonline.com

For this compound compounds, Raman spectroscopy can be used to study molecular structure and conformation. researchgate.net For example, surface-enhanced Raman scattering (SERS) studies on rhodanine have identified a prominent Raman band at 1566 cm⁻¹ attributed to the ν(C=C) stretching vibration of a rhodanine dimer formed on metal nanoparticle surfaces. researchgate.net The typical Raman spectra of carbon-based nanomaterials feature key bands such as the G band (around 1582 cm⁻¹), indicating crystallinity, and the D band (around 1350 cm⁻¹), which is associated with structural disorder. spectroscopyonline.com The intensity ratio of these bands (ID/IG) is often used to characterize the degree of disorder. spectroscopyonline.com

The combination of EELS and Raman spectroscopy with microscopy techniques allows for spatially resolved chemical and structural analysis, which is invaluable for understanding the complex morphologies and interfaces within thin-film devices. vliz.be

Theoretical and Computational Investigations of Merocyanine Rhodanine Electronic Structure and Dynamics

Quantum Chemical Approaches for Merocyanine-Rhodanine Optoelectronic Properties

A variety of quantum chemical methods have been employed to unravel the complex electronic nature of this compound and predict its optoelectronic characteristics. The accuracy and computational cost of these methods vary, making them suitable for different aspects of the investigation.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic properties of this compound dyes. nih.govscielo.org.mx DFT calculations are frequently used to optimize the ground-state geometry and determine properties related to chemical reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mxmdpi.com The HOMO-LUMO energy gap is a crucial parameter, as it relates to the dye's electronic transitions and stability. mdpi.com For instance, studies on rhodanine (B49660) derivatives have used DFT to correlate calculated HOMO-LUMO energies with experimentally observed redox potentials, demonstrating the predictive power of this approach. mdpi.com

TD-DFT is the workhorse for calculating excited-state properties, including vertical excitation energies and oscillator strengths, which are directly related to the experimental UV-Vis absorption spectra. researchgate.net Researchers have used TD-DFT, often with functionals like B3LYP, to explain the electronic transitions and the influence of molecular structure on the absorption bands. researchgate.net However, it has been noted that standard DFT calculations can sometimes underestimate the degree of charge separation in the molecule, particularly in low-polarity solvents, which can lead to discrepancies between calculated and experimental trends in properties like hyperpolarizability. nih.gov Despite these limitations, DFT and TD-DFT remain essential methods for gaining qualitative and quantitative insights into the optoelectronic behavior of this compound dyes.

Table 1: Calculated Electronic Properties of Rhodanine Derivatives using DFT

Compound/Derivative Functional/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Source
Rhodanine (R1) ωB97XD/6-311++G** -7.020 -1.910 5.110 mdpi.com
Benzylidene-Rhodanine (R2) ωB97XD/6-311++G** -6.440 -2.480 3.960 mdpi.com
Diethylamino-Benzylidene-Rhodanine (R3) ωB97XD/6-311++G** -5.570 -2.130 3.440 mdpi.com

This table is generated based on data presented in the referenced studies. Values are for illustrative purposes and depend on the specific computational methodology.

While TD-DFT is widely used, more advanced and computationally intensive methods are sometimes required for a more accurate description of excitation energies, especially for complex systems like merocyanine (B1260669) dyes. unibo.it Methods such as the GW approximation with the Bethe-Salpeter Equation (GW-BSE) and the Similarity Transformed Equation of Motion coupled-cluster with singles and doubles implemented with domain-based local pair-natural orbitals (STEOM-DLPNO-CCSD) have been assessed for their reliability in predicting the optoelectronic properties of merocyanines. unibo.itscm.comutwente.nl

The GW-BSE approach is a many-body perturbation theory method known for providing accurate descriptions of neutral excitation energies, including charge-transfer states, which are often challenging for standard TD-DFT. scm.comutwente.nlarxiv.orgnih.gov STEOM-DLPNO-CCSD is a highly accurate coupled-cluster method that offers a balance between accuracy and computational cost, making it applicable to larger molecules. faccts.defaccts.deresearchgate.netarxiv.org Studies have shown that for merocyanines, methods like GW-BSE and a time-dependent coupled-perturbed DFT approach (TDCP-DFT) can provide the best agreement with experimental excitation energies, particularly when solvent effects on the molecular geometry are considered. unibo.it These advanced methods are crucial for benchmarking and validating the results obtained from more routine computational approaches.

Semi-empirical quantum chemistry methods offer a computationally faster alternative to ab initio and DFT methods, making them suitable for studying large molecular systems and for preliminary screenings. uni-muenchen.dewikipedia.orgmpg.de These methods are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data. wikipedia.org

For this compound and related dyes, the PM3 (Parametric Model 3) method, often combined with the COSMO (Conductor-like Screening Model) for solvation, has been used to provide a reasonable account of the molecular structure and spectroscopic shifts in aprotic solvents. researchgate.netacs.orgresearchgate.net It has been particularly useful in explaining large solvatochromic shifts by highlighting the greater stabilizing effect of polar solvents on the more polar ground state compared to the first excited state. acs.orgacs.org

Another semi-empirical method, CNDO/S (Complete Neglect of Differential Overlap/Spectroscopic), has been specifically parameterized to predict electronic spectra. rsc.org In some cases where PM3/COSMO failed to reproduce known spectral shifts (like the hypsochromic shift upon hydration), CNDO/S has been shown to predict the correct trends, although the magnitude of the effect might be underestimated. acs.orgresearchgate.netacs.org

Modeling of Solvent Effects on this compound Photophysics

The photophysical properties of this compound dyes are exquisitely sensitive to their environment, particularly the polarity of the solvent. Computational modeling is essential to dissect the various ways solvents influence the dye's behavior.

Solvent effects on the photophysics of merocyanine dyes can be categorized as direct or indirect. unibo.it Direct effects, also known as electrostatic effects, involve the interaction of the solvent's reaction field with the dye's charge distribution, which can stabilize or destabilize the ground and excited states differently. unibo.itcyfronet.pl These are often modeled using implicit solvent models like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. cyfronet.plmdpi.com

Indirect effects refer to the changes in the molecular geometry of the dye induced by the solvent environment. unibo.it A polar solvent can significantly alter bond lengths and angles of the flexible merocyanine structure, which in turn strongly affects the calculated excitation energies. unibo.it Research has shown that accurately predicting optoelectronic properties requires accounting for both direct and indirect solvent effects. unibo.it Failing to consider the geometry relaxation in a polar solution environment can lead to significant errors in calculated excitation energies. unibo.it

Rhodanine derivatives of merocyanine dyes often exhibit significant solvatochromism, meaning their color changes with solvent polarity. researchgate.netacs.org This phenomenon is a direct consequence of the differential solvation of the ground and excited states. acs.org In polar solvents, rhodanine-merocyanines can exist in multiple forms, often attributed to molecular isomerism. researchgate.net

Studies have revealed that in dilute solutions of polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), two distinct molecular forms can coexist. researchgate.net At low concentrations (typically up to 10⁻⁵ M), one form predominates, while a second form, characterized by a red-shifted absorption band, appears and becomes more prevalent at higher concentrations. researchgate.net This behavior is not observed in nonpolar solvents. researchgate.net This transformation between isomers can be influenced by light or heat and is thought to be facilitated by the increased mobility of the proton on the rhodanine nitrogen atom in a polar environment, along with a higher frequency of dye-dye interactions at increased concentrations. researchgate.net The presence of an isosbestic point in the concentration-dependent absorption spectra provides clear evidence for the equilibrium between two distinct species in solution. researchgate.net

Table 2: Solvatochromism of a this compound Derivative

Solvent Dielectric Constant (ε) Absorption Maxima (λ_max, nm) Observed Color Source
Chloroform 4.8 ~510 (Form 1) Blue/Purple researchgate.netwikipedia.org
Dimethylformamide (DMF) 36.7 ~470 (Form 1), ~510 (Form 2) Yellow/Orange researchgate.net

This table is a representative example based on data for Brooker's merocyanine and related rhodanine derivatives. Specific values can vary based on the exact molecular structure and experimental conditions.

Table 3: List of Chemical Compounds

Compound Name
This compound
1,3,3-trimethyl-3H-indole
3-ethylbenzothiazoline
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
N-methylpyrrolidinone
Rhodanine
Benzylidene-Rhodanine
Diethylamino-Benzylidene-Rhodanine
Chloroform

Conformational Analysis and Isomerization Pathways in this compound Systems

Conformational analysis is the study of the energetics of bond rotation and the different three-dimensional arrangements, or conformations, a molecule can adopt. wikipedia.org In this compound systems, which feature rotatable single bonds, various spatial arrangements known as conformers or rotamers can exist. wikipedia.org These conformers often have small energy differences and can interconvert, a process that is crucial to their function and properties. wikipedia.org Computational methods are essential for exploring these complex structures and identifying the most stable conformations. nih.gov

A key feature of many merocyanine dyes is their ability to undergo isomerization, a process where one isomer is converted into another. This is often a photoisomerization event, triggered by light. Due to the central polymethine bridge in merocyanines, a number of cis/trans (or E/Z) isomers are theoretically possible. researchgate.net Density Functional Theory (DFT) calculations are employed to identify the most stable ground-state isomers. For example, in a methylated merocyanine designed to block ring-closure, DFT calculations identified the CCT and TTT isomers as the most stable cis and trans ground-state forms, respectively. researchgate.net

The pathways of these isomerization reactions are investigated using advanced computational techniques. Time-dependent DFT (TD-DFT) and complete active space self-consistent field (CASSCF) methods are used to study the dynamics of photoisomerization. researchgate.net Studies have shown that for some merocyanines, both trans-to-cis and cis-to-trans photoisomerizations are initiated by the rotation of the central double bond fragment. researchgate.net The process can be complex, involving a sequence of transformations; for instance, the cis-to-trans reaction may proceed through a CCT → CTT → TTT sequence. researchgate.net The investigation of Z/E photoisomerization is critical, as solid-state isomerization can influence the properties of organic optoelectronic devices. researchgate.net In some rhodanine-based systems, solid-state E-to-Z isomerization has been observed, while the reverse Z-to-E process was not, highlighting the impact of molecular packing and crystallinity on the isomerization behavior. researchgate.net

Computational Studies of Molecular Reactivity in Rhodanine Derivatives

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for understanding the molecular structure, properties, and reactivity of rhodanine derivatives. mdpi.comnih.gov These theoretical studies provide deep insights into the electronic structure and help predict the chemical behavior of these compounds. scirp.orgekb.eg By calculating various molecular descriptors, researchers can evaluate properties related to electrochemical behavior and spectral results, offering a powerful approach to designing new molecules for specific applications. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govekb.eg MEP maps illustrate the charge distribution across the molecule using a color scale, where red typically indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents the most positive potential (electron-poor, susceptible to nucleophilic attack). scirp.orgjcbsc.org

In studies of various rhodanine derivatives, MEP analyses consistently show that regions of high electron density are located around the oxygen and sulfur atoms of the rhodanine ring. scirp.orgekb.eg Specifically, the carbonyl oxygen atom often appears as a negative (red) region, identifying it as a likely target for electrophilic attack. ekb.egjcbsc.org Depending on the specific derivative, the thiocarbonyl sulfur atom can also be a site of negative potential. ekb.eg These maps provide crucial information for understanding intermolecular interactions and the recognition of substrates by biological receptors. jcbsc.org

Frontier Molecular Orbital (FMO) theory is fundamental to the qualitative interpretation of chemical reactivity. scirp.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost electron-containing orbital, is associated with the molecule's ability to donate electrons, while the LUMO is the lowest-energy orbital available to accept electrons. scirp.orgjcbsc.org

The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity. scirp.org The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgekb.eg A smaller energy gap implies higher polarizability, lower kinetic stability, and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net For instance, studies have shown that rhodanine derivatives with smaller energy gaps are more reactive and better electron donors. scirp.org DFT calculations are widely used to compute these orbital energies and predict the relative reactivity of different derivatives. mdpi.commdpi.com

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Source
Rhodanine Derivative 1-6.191-2.7473.443 scirp.org
Rhodanine Derivative 2-5.698-2.5853.113 scirp.org
Rhodanine Derivative 3-6.230-2.7873.443 scirp.org
Rhodanine Derivative 6-5.432-2.4283.004 scirp.org
SBA1-6.38-4.262.12 mdpi.com
SBA8-6.39-4.262.13 mdpi.com

While global descriptors like the HOMO-LUMO gap provide a general picture of a molecule's reactivity, local reactivity indices offer a more detailed view by identifying the reactivity of specific atoms within the molecule. scirp.org These indices are derived from conceptual DFT, with Fukui's function being a key tool for describing local reactivity. scirp.orgresearchgate.net

Calculations of local indices and dual descriptors can pinpoint the most probable sites for nucleophilic and electrophilic attack. scirp.orgscirp.org For example, in a series of 5-arylidene rhodanines, analysis revealed that the sulfur heteroatom of the rhodanine ring is the preferred site for electrophilic attack when it is in an sp3 hybridization state, but it becomes the most favorable site for nucleophilic attack when in an sp2 hybridization state. scirp.org Another study on different rhodanine derivatives identified the carbon of the carbonyl group (C=O) as the primary site for nucleophilic attack, while the sulfur atom of the thiocarbonyl group (C=S) was the preferential site for electrophilic attack. medjchem.com

Alongside local indices, several global reactivity descriptors are calculated from HOMO and LUMO energies to further characterize molecules. These include electronegativity (χ), global hardness (η), and global softness (σ). mdpi.comresearchgate.net Hardness is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap corresponding to a harder, less reactive molecule. ekb.eg Softness is the reciprocal of hardness, so a softer molecule is more polarizable and more reactive. scirp.orgekb.eg These parameters provide a quantitative basis for comparing the chemical behavior of different rhodanine derivatives. mdpi.com

CompoundElectronegativity (χ) (eV)Chemical Hardness (η) (eV)Global Softness (σ) (eV⁻¹)Source
Rhodanine Derivative 14.4691.7210.581 scirp.org
Rhodanine Derivative 24.1411.5560.642 scirp.org
Rhodanine Derivative 34.5081.7210.581 scirp.org
Rhodanine Derivative 44.2751.6110.620 scirp.org
Rhodanine Derivative 54.2011.5830.631 scirp.org
Rhodanine Derivative 63.9301.5020.665 scirp.org

Self Assembly and Aggregation Phenomena in Merocyanine Rhodanine Systems

Mechanisms of Merocyanine-Rhodanine Aggregation

The aggregation of this compound dyes is a complex phenomenon driven by intermolecular forces, leading to the formation of distinct assemblies with unique optical properties. These aggregation processes are of significant interest due to their impact on the performance of these dyes in various applications.

H- and J-Aggregate Formation in this compound Dyes

This compound dyes are known to form two primary types of aggregates: H-aggregates and J-aggregates. These are distinguished by their spectroscopic characteristics, which arise from the specific geometric arrangement of the dye molecules.

H-aggregates are characterized by a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomer. This occurs when the dye molecules arrange themselves in a face-to-face (π-π stacked) fashion. In this configuration, the transition dipoles of the individual molecules are aligned parallel to each other, leading to a higher energy electronic transition. While H-aggregates are typically non-emissive, some instances of fluorescent H-aggregates have been reported, a phenomenon attributed to slight rotational twists and rigidification within the aggregate structure. researchgate.net

J-aggregates , conversely, exhibit a red-shifted (bathochromic) and often narrowed absorption band relative to the monomer. mdpi.com This is a result of a head-to-tail arrangement of the dye molecules, where the transition dipoles are aligned in a slip-stacked fashion. This arrangement leads to a lower energy electronic transition. J-aggregates are often fluorescent, with the emission appearing at a slightly longer wavelength than their absorption band. mdpi.com The formation of J-aggregates can be influenced by factors such as the presence of metallic cations and the molecular environment. nih.gov

Dimerization and Oligomerization Processes

The initial step in the aggregation of this compound dyes is often the formation of dimers, which can then proceed to form larger oligomers. Dimerization involves the association of two monomeric dye molecules, driven by non-covalent interactions. These dimers can exhibit the characteristics of either H- or J-aggregates depending on the relative orientation of the two molecules.

Further association of monomers or dimers leads to the formation of oligomers, which are larger, yet still discrete, assemblies of dye molecules. The extent of oligomerization is influenced by factors such as concentration, solvent, and temperature. These processes are crucial as they precede the formation of larger, more ordered aggregate structures.

Role of Intermolecular Interactions (e.g., Dipole-Dipole, Hydrogen Bonding) in Aggregation

The self-assembly of this compound dyes into aggregates is governed by a variety of intermolecular interactions.

Dipole-dipole interactions are significant due to the inherent dipolar nature of merocyanine (B1260669) dyes. These electrostatic interactions play a crucial role in the parallel stacking of molecules, which is characteristic of H-aggregate formation.

Hydrogen bonding can also play a critical role, particularly when the dye molecules possess appropriate functional groups, such as carboxylic acid or amide moieties. For instance, intermolecular hydrogen bonds between the carboxyl and keto groups have been proposed to stabilize J-aggregate structures, even when electrostatic dipole moments would favor H-aggregation. nih.gov

Influence of Concentration and Environment on this compound Aggregation

The aggregation behavior of this compound dyes is highly sensitive to the surrounding conditions, including the concentration of the dye and the nature of the environment in which it is dispersed.

Concentration-Dependent Spectral Changes and Isosbestic Points

As the concentration of a this compound dye in solution increases, distinct changes in the absorption spectrum are often observed, signaling the formation of aggregates. researchgate.net At low concentrations, the spectrum is typically dominated by the absorption band of the monomeric form of the dye. researchgate.net As the concentration is raised, new absorption bands corresponding to aggregates (either H- or J-aggregates) appear and grow in intensity, often at the expense of the monomer band. researchgate.net

A key feature of this concentration-dependent behavior is the appearance of an isosbestic point . This is a specific wavelength at which the molar absorptivity of two or more species in equilibrium is the same. The presence of an isosbestic point in the absorption spectra at varying concentrations is a strong indication of a two-state equilibrium, such as a monomer-dimer or monomer-aggregate equilibrium. For example, in dimethylformamide (DMF) solution, a rhodanine (B49660) derivative of a merocyanine dye showed an isosbestic point at 478 nm, clearly indicating the presence of two distinct forms of the dye as the concentration was varied. researchgate.net

Dye ConcentrationWavelength of Maximum Absorption (λmax)Molar Extinction Coefficient (ε)
10⁻⁵ M~500 nm~8.5 x 10⁴ M⁻¹cm⁻¹
2.0 x 10⁻⁵ M~500 nm~8.0 x 10⁴ M⁻¹cm⁻¹
2.9 x 10⁻⁵ M~500 nm~7.5 x 10⁴ M⁻¹cm⁻¹
4.8 x 10⁻⁵ M~500 nm~6.5 x 10⁴ M⁻¹cm⁻¹
1.0 x 10⁻⁴ M~520 nm~5.0 x 10⁴ M⁻¹cm⁻¹
1.0 x 10⁻³ M~520 nm~2.0 x 10⁴ M⁻¹cm⁻¹

Templating Effects in Mesoporous Networks (e.g., TiO₂, Al₂O₃, ZrO₂)

The aggregation of this compound dyes can be significantly influenced by the presence of mesoporous networks, which can act as templates to direct the formation of specific aggregate structures. acs.org Nanocrystalline films of metal oxides such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zirconium dioxide (ZrO₂) provide a high surface area and a defined porous structure that can control the assembly of adsorbed dye molecules. acs.org

On hydroxylated TiO₂ anatase films, the structure of the merocyanine assemblies is controlled by the texture of the porous substrate and its surface charge. acs.org Both H- and J-aggregates can be formed, and the specific aggregate geometry can be influenced by the presence of solvent molecules that intercalate into the aggregate structure. acs.org In contrast, on hydroxylated Al₂O₃ and ZrO₂ surfaces, the merocyanine dye primarily forms H-aggregates, and the aggregation is less influenced by the presence of ambient solvent. acs.org J-aggregates are generally not formed on these bare substrates. acs.org However, if the porous films are treated with concentrated hydroxide solutions, both H- and J-aggregates can form in a humid environment. acs.org

SubstratePredominant Aggregate TypeInfluence of Solvent
TiO₂H- and J-aggregatesHigh
Al₂O₃H-aggregatesLow
ZrO₂H-aggregatesLow

Solvent-Controlled Aggregate Geometries

The self-assembly of this compound dyes into ordered aggregates is profoundly influenced by the surrounding solvent environment. The polarity, viscosity, and specific interactions of the solvent can direct the aggregation pathway, leading to distinct geometries under either kinetic or thermodynamic control researchgate.netepa.gov. This control allows for the tuning of aggregate morphology, such as the formation of well-defined cylindrical nanorods researchgate.net.

In solutions, the aggregation of dipolar merocyanine dyes is a common phenomenon. For instance, in low polarity solvents like chloroform, certain merocyanine dyes exhibit a strong tendency to form dimeric aggregates, which may adopt an antiparallel arrangement rsc.org. The change in solvent polarity can shift the equilibrium between different aggregate types. Studies on tethered merocyanine dimers have shown that while they may exist in an extended conformation in nonpolar solvents, an increase in solvent polarity can induce a folded configuration, resulting in an "H" type dimer acs.org. This transition is driven by the different stabilization effects of the solvent on the ground and excited states of the dye molecules acs.org.

The role of the solvent extends beyond simple polarity effects. Specific solvent-molecule interactions, such as hydrogen bonding, can play a crucial role in stabilizing particular aggregate structures . In mesoporous networks, the presence and nature of the solvent can dramatically alter the aggregate geometry. For example, one study found that a merocyanine dye forms H-aggregates when the pores of a TiO2 film are filled with water. However, at lower humidity, an air-water interface within the pores promotes the formation of J-aggregates. The solvent is believed to stabilize a specific aggregate geometry through intercalation into the dye assembly . The transformation between the closed spiropyran form and the open, zwitterionic merocyanine form, which is prone to aggregation, is also heavily dependent on the solvent. In aqueous solutions, the merocyanine form can be thermodynamically more stable, leading to self-assembly into stack-like structures .

Spectroscopic Signatures of this compound Aggregates

The formation of aggregates in this compound systems leads to significant changes in their optical properties, which can be readily observed through spectroscopic techniques, primarily UV-Vis absorption and fluorescence spectroscopy scribd.commdpi.com. These spectral changes are a direct consequence of the excitonic coupling between the transition dipole moments of the constituent dye molecules in the aggregate, a phenomenon explained by Kasha's molecular exciton (B1674681) theory scribd.commdpi.com. The specific geometry of the aggregate dictates the nature of this coupling and, consequently, the resulting spectroscopic signature. Aggregates are generally classified as H-aggregates (hypsochromic, blue-shifted) or J-aggregates (bathochromic, red-shifted) relative to the monomer absorption nih.gov.

H-Aggregates: H-aggregates are characterized by a parallel, face-to-face stacking of the dye molecules mdpi.com. This arrangement leads to a strong excitonic coupling that shifts the main absorption band to a shorter wavelength (a blue-shift or hypsochromic shift) compared to the monomer acs.org.

Absorption: The hallmark of H-aggregation is a blue-shifted absorption band in the UV-Vis spectrum acs.orgmdpi.com. For example, merocyanine dyes adsorbed on Al2O3 and ZrO2 surfaces form H-aggregates exhibiting this characteristic blue-shifted absorption .

Emission: H-aggregates are typically associated with fluorescence quenching, meaning they are non-emissive or only weakly fluorescent researchgate.net. This is because the lowest excited state is optically forbidden. However, exceptions exist where slight structural twists in the aggregate can lead to an unexpected increase in fluorescence intensity and lifetime researchgate.net. In some cases, a red-shifted fluorescence emission from H-aggregates has been observed, which may be attributed to factors like solvent effects or structural changes that break the symmetry of the system researchgate.net.

J-Aggregates: J-aggregates are formed by a head-to-tail or edge-to-edge arrangement of the dye molecules mdpi.com. This geometry results in a red-shift of the absorption band to a longer wavelength.

Absorption: The most prominent feature of a J-aggregate is a narrow, intense, and red-shifted absorption band in the UV-Vis spectrum, known as the J-band mdpi.com. This red-shift indicates that the lowest exciton state is optically allowed and is lower in energy than the monomer's excited state.

Emission: Unlike H-aggregates, J-aggregates are often highly fluorescent, exhibiting a small Stokes shift, meaning the emission band is only slightly red-shifted from the absorption band mdpi.com.

Complex Signatures: More complex J-aggregate structures can lead to more intricate spectroscopic signatures. For instance, a herringbone packing arrangement can cause a splitting of the exciton band (Davidov splitting), resulting in a double-banded J-aggregate spectrum . Other J-aggregates have been observed to show multiple, perpendicularly polarized absorption bands rsc.org.

The table below summarizes the key spectroscopic differences between monomeric, H-aggregated, and J-aggregated this compound dyes.

Species Molecular Arrangement Absorption Spectrum (vs. Monomer) Fluorescence Emission
Monomer Isolated moleculesReference spectrumTypically fluorescent
H-Aggregate Face-to-face (parallel)Blue-shifted (Hypsochromic) acs.orgGenerally quenched or very weak researchgate.net
J-Aggregate Head-to-tail (edge-to-edge)Red-shifted (Bathochromic), narrow, intense band mdpi.comOften strong, small Stokes shift mdpi.com

Photophysical Mechanisms in Merocyanine Rhodanine Based Systems

Exciton (B1674681) Dynamics and Charge Transfer Processes in Merocyanine-Rhodanine

Upon absorption of light, this compound molecules are promoted to an electronically excited state, forming an exciton—a bound electron-hole pair. The fate of this exciton is central to the photophysical behavior of the system, with de-excitation occurring through several competing pathways, including charge transfer and energy transfer processes.

Carrier Photogeneration Mechanisms

The generation of free charge carriers from the initial photo-excited state is a critical process, particularly in applications like organic photovoltaics. This process begins with the formation of an exciton. For charge carriers to be generated, this exciton must dissociate into a free electron and a free hole. In conjugated polymer systems, this dissociation is often facilitated by factors such as molecular aggregation, which enhances intermolecular interactions and charge transport capabilities. rsc.org The efficiency of this process is typically low in bulk materials due to the high binding energy of the exciton. Dissociation, therefore, often occurs at interfaces or in the presence of dopants that create an energetic driving force to separate the electron-hole pair.

Electron Transfer from Excitons to Dopant Sites

The introduction of dopant molecules or sites can create pathways for efficient exciton dissociation and subsequent electron transfer. When an exciton encounters a suitable electron-accepting dopant, an electron can be transferred from the excited this compound molecule to the dopant. This process is governed by the relative energy levels of the molecular orbitals of the dye and the dopant. The substrate or surrounding matrix can also act as an electron sink, facilitating charge transfer. scispace.comethz.ch Controlled doping allows for the selective charging of specific molecular orbitals. ethz.ch This mechanism is crucial for tuning the electronic properties of molecular materials and is a key strategy in designing systems for optoelectronic applications. The process can be summarized as:

[Dye] + A → [Dye]•+ + A•−*

Where [Dye]* is the excited this compound, A is the electron acceptor (dopant), [Dye]•+ is the radical cation of the dye, and A•− is the radical anion of the acceptor.

Energy Transfer from Monomers to Aggregates

This compound dyes in solution or thin films can exist as both individual molecules (monomers) and self-assembled structures (aggregates). nih.gov Upon photoexcitation, energy can be transferred from an excited monomer to a nearby aggregate. This process, often occurring via Förster Resonance Energy Transfer (FRET), depends heavily on the spectral overlap between the emission of the monomer (donor) and the absorption of the aggregate (acceptor), as well as the distance and orientation between them. The formation of specific types of aggregates, such as "J-aggregates" (characterized by a red-shifted absorption band) or "H-aggregates" (characterized by a blue-shifted absorption band), is dictated by the intermolecular arrangement of the dye molecules. nih.govacs.org These aggregation phenomena significantly influence the photophysical properties of the system, creating new absorption features and de-excitation pathways. acs.org

Intramolecular Charge Transfer (ICT) Pathways in this compound Chromophores

The structure of this compound dyes is characterized by an electron-donating moiety connected to an electron-accepting moiety (the rhodanine (B49660) group) through a conjugated π-system. This donor-π-acceptor architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.gov When the molecule absorbs a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part, to the lowest unoccupied molecular orbital (LUMO), which is often localized on the acceptor part.

This charge redistribution results in a significant increase in the dipole moment of the excited state compared to the ground state. The ICT process is highly sensitive to the surrounding environment, leading to the phenomenon of solvatochromism, where the absorption and emission spectra of the dye shift with changes in solvent polarity. nih.govmdpi.comrsc.org In polar solvents, the charge-separated excited state is stabilized, often leading to a red-shift (bathochromic shift) in the fluorescence emission. nih.gov In some cases, molecular twisting can occur in the excited state, leading to a non-radiative deactivation pathway known as the twisted intramolecular charge transfer (TICT) state. rsc.org

Table 1: Influence of Solvent Polarity on the Spectral Properties of a Typical Merocyanine (B1260669) Dye, Demonstrating the ICT Effect.
SolventPolarity Scale (ET(30))Absorption Max (λmax)Emission Max (λmax)Stokes Shift (cm-1)
Toluene33.9550 nm590 nm1240
Chloroform39.1575 nm625 nm1447
Acetonitrile45.6590 nm655 nm1721
Methanol55.4610 nm680 nm1811

Photoisomerization and its Deactivation Pathways in this compound Derivatives

Photoisomerization, a light-induced reversible change in molecular structure, is a key characteristic of many merocyanine dyes. This process typically involves the isomerization around a carbon-carbon double bond within the polymethine chain, leading to a transformation between the trans (E) and cis (Z) isomers. mdpi.comrsc.org

The more stable trans isomer absorbs light and is converted to the higher-energy cis isomer. This transformation results in significant changes in the absorption spectrum and molecular geometry. The cis isomer is often thermally unstable and can relax back to the trans form. This thermal relaxation represents a primary deactivation pathway for the photo-induced state. rsc.org The deactivation can also be triggered by irradiation with light of a different wavelength, enabling reversible photoswitching. The rate of both the forward (photo-induced) and reverse (thermal or photo-induced) isomerization can be influenced by factors such as the viscosity of the medium, temperature, and the specific chemical structure of the dye. rsc.org In some systems, particularly those derived from spiropyrans, the isomerization process is coupled with ring-opening and closing reactions. rsc.org

Table 2: General Properties of E/Z Isomers in this compound Derivatives.
PropertyE (trans) IsomerZ (cis) Isomer
Thermodynamic StabilityMore stableLess stable (metastable)
FormationGround stateVia photoirradiation of E-isomer
Absorption SpectrumLonger wavelength (typically)Shorter wavelength (typically)
Deactivation Pathway-Thermal relaxation, photo-reversion

Triplet State Formation and Singlet Oxygen Sensitization Mechanisms

Besides fluorescence and isomerization, another important de-excitation pathway for the excited singlet state (S₁) of this compound is intersystem crossing (ISC) to the triplet state (T₁). The efficiency of this process, known as the triplet quantum yield, can be influenced by the molecular structure and the presence of heavy atoms. mdpi.com The formation of the triplet state in some merocyanines, such as Merocyanine 540, has been shown to be dependent on the excitation wavelength. nih.gov

Once formed, the triplet state is relatively long-lived and can participate in further photochemical reactions. A key process is the sensitization of molecular oxygen. Through a Type II photosensitization mechanism, the triplet-state dye can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet diradical. mdpi.comnih.gov This energy transfer process excites the oxygen to its highly reactive singlet state (¹O₂), while the dye returns to its ground state (S₀).

T₁ [Dye] + ³O₂ → S₀ [Dye] + ¹O₂

This generated singlet oxygen is a potent oxidizing agent that can react with a wide variety of biological molecules and other chemical species, forming the basis for photodynamic therapy (PDT). nih.govresearchgate.net The quantum yield of singlet oxygen production is a critical parameter for evaluating the efficacy of a photosensitizer. For Merocyanine 540 bound to liposomes, the singlet oxygen quantum yield has been determined to be in the range of 0.015 to 0.055. nih.gov The triplet state can also be quenched by other molecules, and the dye itself can be susceptible to degradation by the singlet oxygen it produces. hahnlab.comresearchgate.net

Advanced Applications of Merocyanine Rhodanine in Organic Electronics and Photonics

Merocyanine-Rhodanine in Organic Photovoltaic Devices

This compound dyes have been extensively investigated for their potential in organic photovoltaic (OPV) systems, demonstrating utility in various device architectures due to their excellent light-harvesting capabilities and semiconductor properties.

In solid-state organic solar cells, this compound derivatives function effectively as the p-type semiconductor layer. tandfonline.comtandfonline.com These devices are constructed by creating a rectifying junction between a p-type merocyanine (B1260669) dye and an n-type material. tandfonline.comtandfonline.com For instance, an efficient device configuration consists of a layered sandwich structure of indium-tin oxide (ITO), an n-type dye like malachite green, a p-type benzothiazole-rhodanine merocyanine, and a gold electrode. tandfonline.comtandfonline.com The photovoltaic effect in these cells is consistent with the formation of this p-n heterojunction at the interface of the two dyes, which facilitates charge separation and generation of a photocurrent. tandfonline.comtandfonline.com Investigations into the photocurrent action spectrum and rectification properties have provided insights into the energy conversion mechanisms at play within these junctions. tandfonline.com

This compound derivatives are prominent chromophores in dye-sensitized solar cells (DSSCs). acs.orgfigshare.comresearchgate.netnih.gov These compounds are designed with a D-π-A structure, where a donor group (like triphenylamine (B166846) or phenothiazine), a conjugated π-linker, and an acceptor group (the rhodanine (B49660) moiety) are strategically combined. researchgate.netasee.orgdiva-portal.org The rhodanine group, often modified to rhodanine-3-acetic acid, also serves as the anchoring unit, grafting the dye molecule onto the surface of a mesoporous semiconductor photoanode, typically titanium dioxide (TiO₂). researchgate.netrsc.org Their high molar extinction coefficients are a significant advantage, allowing for the use of thinner TiO₂ films, which is particularly beneficial in solid-state DSSCs where mass transport can be a limiting factor. diva-portal.org The objective in designing these dyes is often to capture photons from the red to near-infrared region of the solar spectrum, thereby broadening the light absorption range. asee.org

Table 1: Photovoltaic Performance of Selected this compound Based Solar Cells

Device ArchitectureDye/MoleculeAcceptor/n-type LayerJsc (mA/cm²)Voc (V)FFPCE (%)Source(s)
Bulk HeterojunctionDERHD7TPC₆₁BM13.980.92-6.10 nankai.edu.cn
P-N HeterojunctionBenzothiazole-rhodanineMalachite Green--0.560.12* tandfonline.comtandfonline.com
Blended p-n JunctionMerocyanine (MC1) + PThTiO₂~0.14~0.55~0.45~0.035 semanticscholar.org

*Efficiency improved to 0.12% after exposure to chlorine vapor. tandfonline.com

The interface between the this compound dye and the semiconductor photoanode is critical for device performance. Efficient charge injection from the dye's excited state into the semiconductor's conduction band is a prerequisite for high efficiency. univ-lille.fr For effective electron injection to occur, the lowest unoccupied molecular orbital (LUMO) of the dye must be more negative in energy than the conduction band edge of the TiO₂ (approximately -0.5 V vs. NHE). torontomu.ca

The anchoring of the dye to the TiO₂ surface is typically achieved through a carboxyl group on the rhodanine acceptor moiety. researchgate.net Upon light absorption, an electron is promoted to the dye's LUMO and subsequently injected into the TiO₂ conduction band. rsc.org Dye aggregation on the TiO₂ surface presents a complex phenomenon with both advantages and disadvantages. Aggregation can lead to ordered molecular arrangements that facilitate efficient charge injection, broaden the absorption spectrum, and reduce electron recombination by passivating the bare TiO₂ surface. researchgate.net However, it can also lead to undesirable quenching effects. Therefore, managing dye aggregation is a key aspect of optimizing interfacial processes.

This compound in Advanced Chemosensing Platforms

The responsive nature of the this compound structure to its chemical environment makes it an excellent platform for developing chemosensors. These sensors operate by providing a detectable optical signal, such as a change in color or fluorescence, upon interaction with a specific analyte.

The design of a chemosensor fundamentally involves integrating a recognition unit (receptor) with a signaling unit (fluorophore or chromophore). nih.gov In this compound based sensors, the rhodanine moiety, with its heteroatoms (S, N, O), often serves as the recognition and binding site for specific analytes, particularly metal ions. bingol.edu.trmdpi.com The core design principle is that the binding event at the rhodanine site alters the electronic properties of the entire conjugated molecule, modulating its intramolecular charge transfer (ICT) or other photophysical processes. mdpi.com

Sensing Mechanisms (e.g., Spirolactam Ring Opening, Chelate-Enhanced Fluorescence)

The efficacy of this compound and related rhodamine-based dyes as chemical sensors is largely attributed to specific molecular mechanisms that translate the detection of an analyte into a measurable optical signal. Two prominent mechanisms are spirolactam ring opening and chelate-enhanced fluorescence (CHEF).

The spirolactam ring-opening mechanism is a hallmark of rhodamine-based sensors. researchgate.netrsc.org In their native state, these molecules exist in a colorless and non-fluorescent spirolactam form. researchgate.net Upon binding with a specific metal ion, the spirolactam ring undergoes a structural transformation to a highly fluorescent, ring-opened amide form. researchgate.netnih.gov This change is visually apparent, often resulting in a distinct color change (e.g., to pink) and a significant enhancement of fluorescence intensity. nih.gov This "off-on" switching behavior provides a clear and strong signal for detection. researchgate.net The process is typically initiated by the coordination of the metal ion with the sensor molecule, which can lead to the cleavage of the spiro carbon bond and the formation of a more conjugated, and thus fluorescent, open-ring structure. acs.org

Chelate-Enhanced Fluorescence (CHEF) is another critical mechanism. In this process, the binding of a metal ion to the dye molecule forms a rigid chelate complex. This increased rigidity reduces non-radiative decay pathways, such as vibrational and rotational relaxation, thereby enhancing the fluorescence quantum yield. nih.govresearchgate.net The complexation event effectively "locks" the molecule in a conformation that favors fluorescence emission. The CHEF effect is often responsible for the fluorescence "turn-on" response observed in many sensors upon metal ion detection. nih.gov

Selective Detection of Metal Cations and Anions

The unique structural and electronic properties of this compound derivatives enable their use as highly selective chemosensors for various metal cations and anions. ekb.egpcbiochemres.com

Metal Cation Detection: Rhodanine-based chemosensors have demonstrated high selectivity for a variety of metal cations, including heavy metals like mercury (Hg²⁺), copper (Cu²⁺), iron (Fe³⁺), and others. nih.govnih.govresearchgate.net The selectivity is determined by the specific design of the receptor part of the sensor molecule, which dictates its affinity for different metal ions. nih.gov

For instance, specific rhodamine derivatives have been engineered to exhibit a dramatic fluorescence enhancement upon binding with Hg²⁺, with detection limits reaching the nanomolar range. nih.govnih.gov The sensing mechanism often involves the formation of a 1:1 complex between the sensor and the metal ion. nih.govnih.gov Similarly, sensors for Cu²⁺ have been developed where the coordination of the copper ion induces the spirolactam ring-opening, leading to a visible color change and a "turn-on" fluorescent response. nih.govjyu.fi The ability to detect these ions is crucial due to their environmental and biological significance. ekb.eg

Table 1: Examples of this compound Based Cation Sensors

Target Ion Sensing Mechanism Observable Change Detection Limit Reference
Hg²⁺ Spirolactam Ring Opening Colorless to pink, fluorescence enhancement 3.0 x 10⁻⁸ mol L⁻¹ nih.gov
Cu²⁺ Spirolactam Ring Opening Colorless to colored, fluorescence enhancement Micromolar range nih.govjyu.fi
Fe²⁺/Fe³⁺ Chelation-induced ring opening Color change and fluorescence enhancement 2.63 µM (Fe²⁺), 2.5 µM (Fe³⁺) researchgate.net

Anion Detection: While cation sensing is more common, the principles of molecular recognition can also be applied to the selective detection of anions. rsc.orgniscpr.res.in This is often achieved by designing receptors with hydrogen-bonding donor sites that can selectively interact with specific anions like fluoride (B91410) (F⁻) or hydrogen sulfate (B86663) (HSO₄⁻). niscpr.res.in The binding of the anion to the receptor can perturb the electronic structure of the molecule, leading to a change in its fluorescence properties, often through a process like photo-induced electron transfer (PET). niscpr.res.in

Other Emerging Applications of this compound Dyes

Beyond chemical sensing, the versatile properties of this compound dyes have led to their exploration in a variety of other advanced technological fields.

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Merocyanine dyes are being investigated as functional materials in organic electronic devices. hku.hk In Organic Field-Effect Transistors (OFETs) , which are key components for next-generation flexible electronics, merocyanine derivatives can serve as the organic semiconductor layer. tcichemicals.comnih.govbu.edu The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor, and the extensive π-conjugated systems in merocyanine dyes make them promising candidates for efficient charge transport. tcichemicals.comresearchgate.net

Molecular Wires and Switches

The ability of merocyanine dyes to exist in different, interconvertible isomeric forms makes them ideal candidates for molecular switches . google.comresearchgate.net This switching can be triggered by external stimuli such as light (photochromism), leading to a change in the molecule's structure and, consequently, its electronic and optical properties. google.comfau.eu This functionality is at the heart of developing molecular-scale devices that can be controlled by light.

Furthermore, the extended π-conjugated systems inherent to merocyanine dyes make them suitable for functioning as molecular wires . researchgate.net These "wires" can facilitate the transport of charge over nanometer-scale distances, a fundamental requirement for the development of molecular electronics. chemistryviews.orgarxiv.org Research has shown that phenothiazine-substituted merocyanines, for example, exhibit intramolecular electronic communication, a key characteristic for molecular wire applications. researchgate.net

Holography and Optical Data Storage Applications

The photochromic properties of merocyanine dyes—their ability to change color upon exposure to light—are highly valuable for holography and optical data storage . researchgate.netresearchgate.net In these applications, information can be written, read, and erased by using light of different wavelengths to switch the dye between its different isomeric states. The synthesis of specific rhodanine merocyanine dyes has been explored for optical recording using diode lasers. dntb.gov.uax-mol.com The distinct absorption spectra of the different isomers allow for the storage of data in a high-density format. scitechdaily.com This opens up possibilities for developing advanced optical memory systems with high capacity and fast data access rates. scitechdaily.com

Future Research Directions and Challenges in Merocyanine Rhodanine Chemistry

Development of Novel Synthetic Routes for Tailored Merocyanine-Rhodanine Structures

The ability to synthesize this compound derivatives with precisely controlled chemical structures is fundamental to tuning their properties for specific applications. While the Knoevenagel condensation remains a cornerstone of their synthesis, future research is focused on developing more efficient, versatile, and environmentally benign synthetic methodologies. acs.org

A primary challenge lies in overcoming the limitations of traditional synthesis, which can sometimes result in modest yields and difficulties in purification. oatext.com The exploration of microwave-assisted synthesis has shown promise in accelerating reaction times and improving yields for certain rhodanine (B49660) merocyanine (B1260669) dyes. researchgate.net Another promising direction is the advancement of multi-component reactions (MCRs). MCRs offer a streamlined approach to creating complex molecular architectures in a single step, which is both time- and resource-efficient. oatext.com For instance, a novel series of rhodanine-based amides has been prepared through an MCR of rhodanine-N-acetic acid, aromatic aldehydes, and alkyl isocyanides, demonstrating the potential for generating diverse structures with high yields. oatext.com

Future efforts will likely concentrate on:

Greener Synthetic Protocols: Developing syntheses that utilize less hazardous solvents and reagents, and operate at lower temperatures, aligning with the principles of green chemistry. oatext.com

Positional Functionalization: Creating methods for the precise functionalization at various positions on both the rhodanine and the merocyanine backbone to fine-tune electronic properties. rsc.org

Stereo- and Regiocontrolled Synthesis: Gaining better control over the E/Z configuration of the double bonds within the polymethine chain, which significantly influences the molecule's aggregation behavior and optical properties. researchgate.net

Synthetic MethodKey Features & AdvantagesResearch Focus
Knoevenagel Condensation Classical, widely used method for forming the core structure. acs.orgOptimization for higher yields and easier purification.
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often improved yields. researchgate.netBroader application to a wider range of this compound derivatives.
Multi-Component Reactions (MCRs) High efficiency, atom economy, creation of complex molecules in one pot. oatext.comDesign of new MCRs to access novel and diverse chemical scaffolds.

Advanced Computational Design for Predictive Materials Science and Optoelectronic Properties

As the complexity of this compound structures increases, trial-and-error synthesis becomes impractical. Advanced computational modeling is emerging as an indispensable tool for the rational design of new materials with targeted optoelectronic properties. longdom.org By simulating the behavior of molecules before they are synthesized, researchers can screen vast numbers of potential candidates and focus experimental efforts on the most promising ones. lehigh.edu

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful methods for calculating the electronic structure and predicting the absorption spectra of these dyes. longdom.orgacs.org These models can help researchers understand how modifications to the molecular structure—such as extending the conjugation length or adding electron-donating or electron-withdrawing groups—will affect the dye's color, energy levels, and charge transfer characteristics. acs.org

Key challenges and future directions in this area include:

Accurate Solvatochromism Prediction: Improving the accuracy of models that predict how the optical properties of a dye will change in different solvent environments, which is crucial for sensing applications. acs.org

Modeling Aggregation: Developing robust computational methods to predict how this compound molecules will self-assemble into H- or J-aggregates, as this aggregation profoundly impacts the material's optical response. acs.org

Bridging Scales: Integrating quantum mechanical calculations with larger-scale models to predict the performance of these dyes within a complete device, such as a solar cell. ipme.ru The integration of machine learning and artificial intelligence to analyze large datasets from both computational and experimental work could accelerate the discovery of new high-performance materials. longdom.org

Computational TechniqueApplication in this compound ResearchFuture Challenge
Density Functional Theory (DFT) Calculation of ground-state electronic structure, energy levels (HOMO/LUMO), and molecular geometry. longdom.orgacs.orgIncreasing accuracy for large and complex molecular systems.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra and excitonic effects. longdom.orgAccurately modeling charge-transfer states and dynamic optical responses.
Molecular Dynamics (MD) Simulation of molecular motion and self-assembly (aggregation) in various environments. ipme.ruDeveloping force fields that accurately capture intermolecular interactions.

Integration of this compound into Hybrid and Nanostructured Functional Materials

The performance of this compound dyes can be significantly enhanced by incorporating them into larger, structured material systems. mdpi.com Future research will increasingly focus on the design and fabrication of sophisticated hybrid and nanostructured materials where the dye is a key functional component. proquest.com

A prominent example is the use of these dyes in dye-sensitized solar cells (DSSCs), where they are adsorbed onto the surface of nanostructured semiconductor films, typically titanium dioxide (TiO₂). acs.org The high surface area of these films allows for a large amount of dye loading, but the interaction between the dye and the semiconductor surface is critical and complex. Research has shown that the formation of specific J-aggregates on the TiO₂ surface can lead to enhanced light absorption and improved solar energy conversion efficiency. acs.orgacs.org

Future research will explore:

Novel Host Materials: Moving beyond traditional TiO₂ to investigate other nanostructured semiconductors (e.g., ZrO₂, Al₂O₃) and conductive polymers as scaffolds for dye assembly. acs.orgnih.gov

Controlled Aggregation: Developing methods to precisely control the type (H- vs. J-aggregate) and geometry of dye aggregation within porous networks to maximize desired optical or electronic properties. acs.org

Covalent Integration: Creating hybrid materials where the this compound unit is covalently bonded within a polymer or framework, such as a Metal-Organic Framework (MOF), to improve stability and electronic coupling. mdpi.comnih.gov This approach could lead to more robust and efficient materials for a range of applications.

Exploration of New Optoelectronic and Sensing Paradigms in this compound Systems

While merocyanine-rhodanines are well-studied in DSSCs, their unique properties make them suitable for a host of other advanced applications that are yet to be fully explored. researchgate.net A significant challenge is to move beyond established uses and discover new paradigms where their specific characteristics can provide a unique advantage.

The sensitivity of their absorption spectra to the local environment makes them excellent candidates for advanced chemical and biological sensors. researchgate.net For example, fluorescent "turn-on" sensors based on a carbazole-rhodanine structure have been developed for the detection of silver ions. acs.org Furthermore, the interaction of these dyes with biological macromolecules is an emerging area; indolyl-rhodanine derivatives have been investigated as potential agents to inhibit the aggregation of proteins associated with neurodegenerative diseases. nih.gov

Future research directions include:

Advanced Optical Data Storage: Leveraging the photo-isomerization properties of some this compound dyes for high-density optical recording materials. researchgate.netresearchgate.net

Non-linear Optics: Investigating and enhancing the non-linear optical (NLO) properties of these push-pull chromophores for applications in photonics and telecommunications.

Multi-modal Sensing Platforms: Designing this compound systems that can respond to multiple stimuli (e.g., ions, pH, and light) for use in complex environmental monitoring or diagnostic tools. mdpi.com

Theranostics: Developing rhodanine-based compounds that can simultaneously act as imaging agents (diagnostics) and therapeutic agents, for instance in targeting protein aggregates in diseases like Alzheimer's. nih.gov

The continued exploration of these frontiers in synthesis, modeling, material integration, and application will ensure that this compound chemistry remains a vibrant and impactful field of scientific inquiry.

Q & A

Q. What steps should be taken when experimental results conflict with theoretical predictions for this compound’s excited-state dynamics?

  • Methodological Answer : Re-examine assumptions in computational models (e.g., solvent effects or basis set limitations). Perform temperature-dependent studies to identify hidden variables (e.g., thermal activation barriers). Collaborate with theorists to refine models iteratively, ensuring experimental and computational teams share raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.